Morinamide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La morinamida se puede sintetizar a través de una serie de reacciones químicas que involucran pirazincarboxamida y morfolina. La ruta sintética general implica la reacción de pirazincarboxamida con morfolina en condiciones controladas para formar morinamida . La reacción generalmente requiere un catalizador y condiciones específicas de temperatura y presión para garantizar un rendimiento óptimo.

Métodos de Producción Industrial

En entornos industriales, la producción de morinamida implica la síntesis química a gran escala utilizando reactivos de alta pureza y equipos avanzados para mantener la consistencia y la calidad. El proceso se monitorea cuidadosamente para garantizar que el producto final cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de Reacciones

La morinamida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La morinamida se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la morinamida en diferentes formas reducidas.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional en la morinamida por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran morinamida incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado, pero generalmente implican temperaturas y niveles de pH controlados.

Principales Productos Formados

Los principales productos formados a partir de las reacciones de morinamida dependen del tipo de reacción. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de morinamida, mientras que las reacciones de sustitución pueden producir varios compuestos de pirazincarboxamida sustituidos.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Treatment of Tuberculosis

Morinamide is predominantly utilized in the management of tuberculosis, particularly in combination therapies. It acts as a prodrug that converts to Pyrazinamide in the body, which is essential for the eradication of Mycobacterium tuberculosis during the sterilizing phase of treatment. The effectiveness of this compound in treating tuberculosis has been documented in various clinical studies, showcasing its importance in combating drug-resistant strains of the bacteria .

1.2 Anti-inflammatory Properties

Beyond its use in tuberculosis treatment, this compound has shown potential anti-inflammatory effects. It is indicated for managing pain and inflammation associated with conditions such as arthritis and minor injuries . This dual application highlights this compound's versatility in clinical settings.

Research Applications

2.1 Mechanistic Studies

Research into this compound has provided insights into its biochemical pathways and interactions within biological systems. Studies have focused on elucidating the molecular mechanisms by which this compound exerts its effects, particularly its conversion to Pyrazinamide and subsequent action against bacterial cell walls . Understanding these mechanisms can lead to improved therapeutic strategies and drug formulations.

2.2 Drug Development

This compound's role as a prodrug has implications for drug development processes. Researchers are investigating ways to optimize its pharmacokinetic properties to enhance efficacy while minimizing side effects. This includes exploring different formulations and delivery methods to improve patient outcomes .

Case Studies

Mecanismo De Acción

La morinamida ejerce sus efectos inhibiendo las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2 . Estas enzimas son cruciales en la biosíntesis de prostaglandinas, que juegan un papel en la inflamación y el dolor. Al inhibir estas enzimas, la morinamida reduce la síntesis de prostaglandinas, disminuyendo así la inflamación y aliviando el dolor . Además, como profármaco para la pirazinamida, se metaboliza en el cuerpo para producir pirazinamida, que tiene actividad antituberculosa .

Comparación Con Compuestos Similares

Compuestos Similares

Pirazinamida: La forma activa de la morinamida, utilizada en el tratamiento de la tuberculosis.

Isoniazida: Otro fármaco antituberculoso con un mecanismo de acción diferente.

Rifampicina: Un antibiótico de amplio espectro utilizado en combinación con otros fármacos para tratar la tuberculosis.

Unicidad de la Morinamida

La morinamida es única en su doble función como agente antiinflamatorio y profármaco para la pirazinamida. Esta doble funcionalidad le permite ser eficaz en el tratamiento de la tuberculosis al tiempo que proporciona beneficios antiinflamatorios .

Actividad Biológica

Morinamide, a compound derived from the natural product morin, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a derivative of morin, a flavonoid known for its antioxidant and anti-inflammatory properties. The structural modifications in this compound enhance its bioactivity compared to its parent compound. Research has indicated that this compound exhibits various biological activities, including antimicrobial, antitumor, and neuroprotective effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Mycobacterium tuberculosis | 2 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains of bacteria .

Antitumor Activity

The antitumor effects of this compound have been investigated in various cancer cell lines. In vitro studies revealed that this compound inhibits the proliferation of cancer cells through multiple mechanisms:

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, effectively halting their proliferation.

- Inhibition of Metastasis : this compound reduces the migration and invasion capabilities of cancer cells.

Case Study: Breast Cancer

In a study involving MDA-MB-231 breast cancer cells, this compound exhibited an IC50 value of 1.60 µM, indicating potent antiproliferative effects. Additionally, it significantly inhibited colony formation and migration in wound healing assays .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound. It enhances neuronal survival under oxidative stress conditions by modulating reactive oxygen species (ROS) levels and promoting antioxidant defenses.

- Antioxidant Activity : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Neuroinflammation Reduction : It reduces the expression of pro-inflammatory cytokines in neuronal cells, thereby mitigating neuroinflammation associated with neurodegenerative diseases .

Propiedades

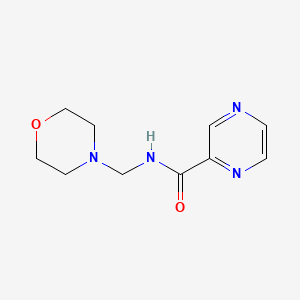

IUPAC Name |

N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14/h1-2,7H,3-6,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLAVKAVSKBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CNC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1473-73-0 (mono-hydrochloride) | |

| Record name | Morinamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046159 | |

| Record name | Morphazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

952-54-5 | |

| Record name | Morphazinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morinamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Morphazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CFL28PA3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.